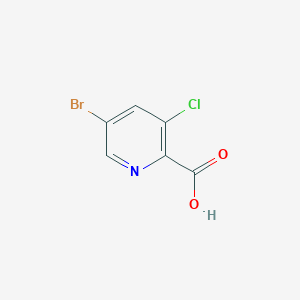

5-Bromo-3-chloropyridine-2-carboxylic acid

Description

The exact mass of the compound 5-Bromo-3-chloropyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-3-chloropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHRXSNSIGEBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672923 | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189513-51-6 | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-chloropyridine-2-carboxylic acid CAS number

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid

This guide provides a comprehensive technical overview of 5-Bromo-3-chloropyridine-2-carboxylic acid, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, synthesis, applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Core Compound Identification and Properties

5-Bromo-3-chloropyridine-2-carboxylic acid, also known as 5-Bromo-3-chloropicolinic acid, is a disubstituted pyridine derivative.[1] Its unique arrangement of a carboxylic acid group, a bromine atom, and a chlorine atom on the pyridine ring makes it a versatile and highly valuable intermediate in organic synthesis.

CAS Number: 1189513-51-6[1][2]

Physicochemical and Spectroscopic Data

The compound's physical and chemical characteristics are critical for its application in controlled chemical synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][3] |

| Appearance | White solid | [2] |

| Melting Point | 157-159°C | [2] |

| Boiling Point | 322.3 ± 42.0 °C (Predicted) | [2] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | Not explicitly available, but expected to be acidic due to the carboxylic acid group. | |

| Solubility | Soluble in organic solvents like DMSO and methanol; limited solubility in water. | General chemical knowledge |

| LogP | 2.19570 | [2] |

Synthesis and Mechanistic Considerations

A plausible synthetic workflow would begin with a more readily available pyridine derivative and introduce the required functional groups in a stepwise manner.

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Step 1 (Bromination): The synthesis logically starts with the introduction of the bromine atom. Using N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective bromination of activated pyridine rings. The amino group at the 2-position is an activating group that directs the electrophilic bromination to the electron-rich 5-position.

-

Step 2 (Sandmeyer Reaction): The conversion of the amino group to a cyano group via a diazonium salt intermediate is a classic and reliable transformation. This two-step process (diazotization followed by nucleophilic substitution with cyanide) is crucial for introducing the carbon atom that will become the carboxylic acid.

-

Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile (cyano) group. Heating with a strong acid like concentrated HCl provides the necessary conditions to convert the nitrile to a carboxylic acid, yielding the final product.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine carboxylic acids are foundational scaffolds in modern medicinal chemistry.[6] The specific combination of bromo, chloro, and carboxylic acid functionalities in 5-Bromo-3-chloropyridine-2-carboxylic acid offers medicinal chemists three distinct reactive handles for molecular elaboration.

-

Carboxylic Acid: Serves as a versatile point for forming amide bonds, which are ubiquitous in drug molecules, allowing for coupling with various amine-containing fragments.

-

Bromine and Chlorine Atoms: These halogens can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[7][8] Its structure is integral to the development of novel therapeutic agents.

Caption: Functionalization pathways for the core scaffold.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for coupling the title compound with a primary amine, a common subsequent step in a drug discovery workflow.

Objective: To synthesize N-benzyl-5-bromo-3-chloropyridine-2-carboxamide.

Materials:

-

5-Bromo-3-chloropyridine-2-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add 5-Bromo-3-chloropyridine-2-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DMF.

-

Add the benzylamine solution and DIPEA (3.0 eq) to the reaction flask.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired amide.

Self-Validation: The success of the reaction is confirmed by analytical techniques. LC-MS analysis should show the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio for the product. ¹H NMR spectroscopy will confirm the structure, showing characteristic peaks for both the pyridine and benzyl moieties.

Safety, Handling, and Storage

Proper handling of 5-Bromo-3-chloropyridine-2-carboxylic acid is essential in a laboratory setting. The following information is derived from typical Safety Data Sheets (SDS) for structurally related compounds.[9][10]

-

Hazard Identification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use only outdoors or in a well-ventilated area.[10] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10]

-

Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[10]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

-

-

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[10] Store locked up.

-

Conclusion

5-Bromo-3-chloropyridine-2-carboxylic acid (CAS: 1189513-51-6) is a strategically important heterocyclic compound. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, making it an invaluable asset in the fields of pharmaceutical research and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in research and development.

References

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P

-

3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

-

5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem. [Link]

-

5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem. [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

-

Organic Syntheses Procedure. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-3-chloropyridine-2-carboxylic acid molecular weight

An In-depth Technical Guide on 5-Bromo-3-chloropyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 5-Bromo-3-chloropyridine-2-carboxylic acid, a pivotal heterocyclic compound in contemporary drug discovery and organic synthesis. The document elucidates its core physicochemical properties, with a detailed focus on its molecular weight. It further delves into its synthesis, reactivity, and established analytical methodologies for characterization. This guide is intended to be an essential resource for researchers, offering both foundational knowledge and practical insights for the effective application of this versatile molecule.

Introduction: The Strategic Importance of Halogenated Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry, contributing to the development of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the pyridine ring introduces valuable synthetic handles and modulates the electronic and steric properties of the molecule. 5-Bromo-3-chloropyridine-2-carboxylic acid is a prime example of such a strategically designed building block, offering multiple sites for chemical modification, which is highly advantageous in the construction of complex molecular architectures for drug development and materials science.[2][3]

Core Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Identity

-

Chemical Name: 5-Bromo-3-chloropyridine-2-carboxylic acid[4]

-

Synonyms: 5-Bromo-3-chloropicolinic acid[5]

Molecular Weight

The molecular weight of 5-Bromo-3-chloropyridine-2-carboxylic acid is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. Commercial suppliers report the molecular weight to be approximately 236.45 g/mol .[6][7] This value is consistent with calculations based on the atomic weights of the constituent atoms.

Table 1: Key Physicochemical Data

| Property | Value |

| Molecular Weight | 236.45 g/mol [6][7] |

| Density | 1.917 g/cm³ (Predicted)[4][7] |

| Boiling Point | 322.3 °C (Predicted)[4] |

| Melting Point | 157-159 °C[4] |

| Appearance | White solid[4] |

Synthesis and Chemical Reactivity

Diagram 1: Conceptual Reactivity Workflow

Caption: Potential reaction pathways for 5-Bromo-3-chloropyridine-2-carboxylic acid.

Analytical Characterization: A Validating System

Ensuring the identity and purity of 5-Bromo-3-chloropyridine-2-carboxylic acid is paramount for its use in sensitive applications like drug discovery. A multi-technique analytical approach provides a self-validating system.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Predicted NMR data is often available from chemical suppliers.[4]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the functional groups present, such as the carboxylic acid.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A purity of ≥99.0% is often required for pharmaceutical and fine chemical applications.[2]

Diagram 2: Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of 5-Bromo-3-chloropyridine-2-carboxylic acid.

Applications in Research and Development

Halogenated pyridine carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of a diverse library of compounds for biological screening. Their role as intermediates is crucial for the synthesis of active pharmaceutical ingredients (APIs).[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-Bromo-3-chloropyridine-2-carboxylic acid.

-

Hazard Identification: This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[8] It can be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Use only in a well-ventilated area and wash hands thoroughly after handling.[9][10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

5-Bromo-3-chloropyridine-2-carboxylic acid is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its well-defined molecular weight and physicochemical properties, combined with its versatile reactivity, make it a valuable tool for the synthesis of novel and complex molecules. A thorough understanding of its properties, along with stringent adherence to analytical quality control and safety protocols, is essential for its successful application in research and development.

References

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

-

Chemical & Pharmaceutical Bulletin. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. China 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. SDS of 5-Bromo-3-chloropyridine-2-carboxylic acid, Safety Data Sheets, CAS 1189513-51-6 - chemBlink [chemblink.com]

5-Bromo-3-chloropyridine-2-carboxylic acid structure

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-chloropyridine-2-carboxylic acid, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core structural attributes, reactivity, synthesis, and applications, offering field-proven insights grounded in established chemical principles.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-chloropyridine-2-carboxylic acid, also known as 5-Bromo-3-chloropicolinic acid, is a key heterocyclic intermediate.[1] Its strategic importance stems from the unique arrangement of its functional groups: a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine scaffold. This trifecta of functionalities provides multiple reactive handles, allowing for sequential and regioselective modifications. This versatility makes it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[2][3]

Molecular Structure and Physicochemical Properties

The foundational element of this compound is its pyridine ring, substituted at positions 2, 3, and 5. The IUPAC name, 5-Bromo-3-chloropyridine-2-carboxylic acid, precisely defines this arrangement. Understanding its fundamental properties is critical for its effective use in experimental design.

Key Identifiers:

-

Chemical Name: 5-Bromo-3-chloropyridine-2-carboxylic acid

-

CAS Number: 1189513-51-6[1]

-

Molecular Weight: 236.45 g/mol [5]

The physical and chemical characteristics of this compound are summarized in the table below. These data are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | White solid | [4] |

| Melting Point | 157-159°C | [4] |

| Boiling Point | 322.3 ± 42.0 °C (Predicted) | [4] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | ~3.4 (Estimated, similar to related structures) | [6] |

| LogP | 2.19570 | [4] |

Synthesis and Purification: A Strategic Approach

The causality behind the experimental choices is paramount. For instance, the order of halogenation is critical. Bromination and chlorination reactions on a pyridine ring are governed by the directing effects of existing substituents. A plausible synthetic pathway might start with a pre-functionalized pyridine, introducing the halogens and the carboxylic acid group (or a precursor) in a stepwise manner to achieve the desired 3,5-dihalo-2-carboxy substitution pattern.

Caption: Key reaction pathways for 5-Bromo-3-chloropyridine-2-carboxylic acid.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged structures in medicinal chemistry. 5-Bromo-3-chloropyridine-2-carboxylic acid serves as a crucial starting material for compounds with potential biological activity.

-

Pharmaceutical Synthesis: Its derivatives are investigated as anti-inflammatory, anti-cancer, and neurological agents. [2]The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2, 3, and 5 positions can be tailored to optimize binding to biological targets like enzymes and receptors.

-

Agrochemicals: This compound is a building block for advanced herbicides and fungicides. [2][3]The specific substitution pattern can be crucial for imparting desired activity and selectivity in crop protection products. [3]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 5-Bromo-3-chloropyridine-2-carboxylic acid.

-

Hazard Identification: The compound is classified as an irritant. [4]It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8]

Conclusion

5-Bromo-3-chloropyridine-2-carboxylic acid is a highly functionalized and synthetically versatile building block. Its unique combination of a carboxylic acid and differentially reactive halogen atoms on a pyridine core provides chemists with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the fields of drug discovery, agrochemicals, and materials science.

References

-

3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). Xinchem. [Link]

-

5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779. PubChem. [Link]

-

The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. Medium. [Link]

- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Unlocking Potential: 2-Bromo-5-chloropyridine in Drug Discovery. Medium. [Link]

-

Reactivity of carboxylic acid derivatives. Khan Academy. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

5-Bromo-3-chloropyridine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

5-Bromo-3-chloropyridine-2-carboxylic acid, with the CAS Number 1189513-51-6, is a halogenated pyridine derivative that has emerged as a significant building block in modern synthetic chemistry.[1][2] Its structural complexity, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a chlorine atom, imparts a unique reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. 5-Bromo-3-chloropyridine-2-carboxylic acid is typically a white solid, and its properties are summarized in the table below.[1]

Core Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| CAS Number | 1189513-51-6 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 157-159 °C | [1] |

| Boiling Point | 322.3 ± 42.0 °C (Predicted) | [1] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in some organic solvents like methanol and dimethylformamide. | [5] |

| LogP | 2.19570 | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification and characterization of the molecular structure. While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its structure and data from analogous compounds.[6][7][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would appear as doublets due to coupling with each other.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals, one for each unique carbon atom in the molecule, including the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and absorptions corresponding to the C-Br and C-Cl bonds.

-

Mass Spectrometry (MS) : The mass spectrum would show a distinctive molecular ion peak with a complex isotopic pattern due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Reactivity and Synthetic Potential

The reactivity of 5-Bromo-3-chloropyridine-2-carboxylic acid is dictated by its three key functional groups: the carboxylic acid, the bromine atom, and the chlorine atom, all attached to an electron-deficient pyridine ring.

Carboxylic Acid Group

The carboxylic acid at the 2-position is the most acidic site and can undergo a range of standard transformations:

-

Esterification : Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amide Formation : Conversion to an acid chloride followed by reaction with an amine is a common route to form amides, which are prevalent in biologically active molecules.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents.

Halogen Substituents

The bromine at the 5-position and chlorine at the 3-position are key handles for molecular elaboration. Their positions on the electron-deficient pyridine ring make them susceptible to:

-

Nucleophilic Aromatic Substitution (SNAr) : Strong nucleophiles can displace the halogen atoms, although harsh conditions may be required.

-

Metal-Catalyzed Cross-Coupling Reactions : This is the most significant area of reactivity for the halogen substituents. The bromine atom is generally more reactive than the chlorine atom in standard cross-coupling reactions, allowing for selective functionalization. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds.[9] This versatility is a primary reason for its use as a synthetic intermediate.[3][10]

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

Caption: A potential synthetic workflow for the preparation of the title compound.

This multi-step process, likely involving bromination and diazotization reactions, highlights the complexity of producing such a highly functionalized molecule. [11]

Applications in Research and Development

The primary value of 5-Bromo-3-chloropyridine-2-carboxylic acid lies in its role as a versatile intermediate. [1]

-

Pharmaceuticals : Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs. [12]This compound serves as a starting point for creating libraries of novel compounds to be tested as enzyme inhibitors, receptor antagonists, or other therapeutic agents. [12][13][14]Its potential antibacterial properties are also noted. [1]* Agrochemicals : Halogenated pyridines are crucial in the development of modern herbicides and pesticides. [3][4]The reactive handles on this molecule allow for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromo-3-chloropyridine-2-carboxylic acid. It is classified as an irritant. [1]

Hazard Identification and Precautions

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15][16]* Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. [15][17]* Handling : Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [15]* Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. [15]* First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell. [15][18]

Safe Handling Workflow

Caption: A workflow for the safe handling of 5-Bromo-3-chloropyridine-2-carboxylic acid in a laboratory setting.

Conclusion

5-Bromo-3-chloropyridine-2-carboxylic acid is a highly functionalized and synthetically valuable compound. Its unique combination of a carboxylic acid and two different halogen atoms on a pyridine ring provides chemists with a versatile platform for creating diverse and complex molecular architectures. This utility has positioned it as a key intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, properties, and safety requirements is essential for harnessing its full potential in scientific research.

References

-

Autech Industry Co.,Limited. 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5). [Link]

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

-

PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED CARBONYLATIVE AMIDATION OF 5-BROMOPYRIMIDINE. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

-

AOBChem. 3-Bromo-5-chloropyridine-2-carboxylic acid. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. China 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. fishersci.com [fishersci.com]

- 16. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid

Abstract

5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring bromo, chloro, and carboxylic acid functionalities, provides multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, grounded in established chemical principles. We will explore the strategic rationale behind the chosen route, detail step-by-step experimental protocols, and discuss potential alternative approaches, offering a field-proven perspective for researchers and development professionals.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridine rings is a cornerstone of medicinal chemistry. The precise placement of different functional groups is critical for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates. 5-Bromo-3-chloropyridine-2-carboxylic acid (CAS 1189513-51-6)[2] represents a valuable scaffold, combining a nucleophilic substitution site (at the C2-chloro position, after activation), sites for metal-catalyzed cross-coupling reactions (at the C5-bromo position), and a carboxylic acid handle for amide bond formation or other derivatizations.

Our primary synthetic strategy is predicated on a two-step sequence starting from a commercially available precursor, 3-chloro-2-methylpyridine. This approach is designed for efficiency and regiochemical control. The core transformations are:

-

Electrophilic Bromination: Selective installation of a bromine atom at the C5 position of the pyridine ring.

-

Side-Chain Oxidation: Conversion of the C2-methyl group into a carboxylic acid.

This pathway is advantageous as it builds complexity on a simple starting material and leverages well-understood, high-yielding transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically leads to our proposed forward synthesis. The carboxylic acid can be disconnected to a methyl group, a common and reliable transformation via oxidation. The bromo and chloro substituents are best installed on the starting pyridine ring. This leads us back to 5-bromo-3-chloro-2-methylpyridine, which in turn can be derived from the bromination of 3-chloro-2-methylpyridine.

Caption: Retrosynthetic pathway for the target compound.

Primary Synthesis Pathway: From 3-Chloro-2-methylpyridine

This section details the primary, recommended pathway for the synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid.

Caption: Overview of the primary two-step synthesis pathway.

Step 1: Synthesis of 5-Bromo-3-chloro-2-methylpyridine

Causality and Expertise: The pyridine ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution. However, the reaction can be driven to completion under forcing conditions. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a standard method for the bromination of such deactivated rings. The regioselectivity is directed by the existing substituents. The chloro group at C3 is a deactivating meta-director, while the methyl group at C2 is a weak activating ortho-, para-director. The cumulative electronic and steric effects favor substitution at the C5 position, which is para to the methyl group and meta to the chloro group, leading to the desired isomer. A similar principle is seen in the synthesis of other brominated pyridines.[3]

Experimental Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 3-chloro-2-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Addition of Brominating Agent: Once the addition is complete and the solution is homogeneous, add N-bromosuccinimide (NBS) (approx. 1.05-1.1 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This step must be performed with caution due to gas evolution and heat generation.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-3-chloro-2-methylpyridine.[1][4]

Step 2: Oxidation to 5-Bromo-3-chloropyridine-2-carboxylic acid

Causality and Expertise: The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a classic transformation. For pyridine derivatives, potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent. The reaction is typically performed in an aqueous medium under neutral or slightly alkaline conditions and requires heating to proceed at a reasonable rate. The pyridine ring itself is relatively stable to oxidation under these conditions, allowing for selective transformation of the methyl group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-3-chloro-2-methylpyridine (1.0 eq) in water.

-

Addition of Oxidant: Add potassium permanganate (KMnO₄) (approx. 3-4 eq) in portions to the suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC, checking for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate, washing the filter cake thoroughly with hot water.

-

Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Precipitation and Collection: The desired carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 5-Bromo-3-chloropyridine-2-carboxylic acid.

Alternative Synthetic Pathway: Sandmeyer Reaction Route

An alternative strategy involves the construction of the carboxylic acid functionality from an amino group via a nitrile intermediate. This route offers different strategic possibilities but is generally more steps than the primary pathway.

Causality and Expertise: This pathway would typically start from 2-amino-3-chloropyridine. The key steps are bromination of the activated ring, followed by a Sandmeyer reaction where the amino group is converted to a diazonium salt and then displaced by a cyano group.[5][6] The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions.[7] While viable, this route involves handling toxic cyanide reagents and managing the potentially unstable diazonium intermediate.

Caption: High-level overview of the alternative Sandmeyer route.

Data and Purity Summary

The following table summarizes the key parameters for the primary synthetic pathway. Yields are estimates based on analogous transformations in the literature and will vary based on experimental conditions and scale.

| Step | Transformation | Key Reagents | Typical Solvents | Temperature (°C) | Estimated Yield | Purity Analysis |

| 1 | Bromination | NBS, H₂SO₄ | Sulfuric Acid | 50-60 | 70-85% | TLC, GC-MS, ¹H NMR |

| 2 | Oxidation | KMnO₄ | Water | 100 (Reflux) | 60-80% | TLC, LC-MS, ¹H NMR, mp |

Conclusion

The synthesis of 5-Bromo-3-chloropyridine-2-carboxylic acid is efficiently achieved via a two-step process involving the regioselective bromination of 3-chloro-2-methylpyridine followed by the robust oxidation of the methyl group. This pathway offers a reliable and scalable method for producing this valuable synthetic intermediate. The discussed protocols, grounded in established chemical principles, provide a solid foundation for researchers in organic synthesis, drug discovery, and process development. The final product's purity should always be confirmed through standard analytical techniques to ensure its suitability for subsequent applications.

References

-

- This patent describes the synthesis of related bromo-chloro-pyridine derivatives, highlighting their use as intermediates.

-

- Provides context on the synthesis of substituted pyridine-2-carboxylic acids.

-

- Santa Cruz Biotechnology product page confirming the chemical identity and CAS number.

-

- Describes related synthetic transformations on pyridine rings, including bromination and hydrolysis.

-

- Details bromination and diazotization reactions on pyridine rings, analogous to potential synthetic steps.

-

- Discusses methods for preparing bromo-chloro-pyridines.

-

- Santa Cruz Biotechnology product page for an isomer of the target molecule.

-

- Provides a protocol for synthesizing a key intermediate in the alternative pathway.

-

- A detailed research article on the synthesis of a complex substituted pyridine carboxylic acid.

-

- Provides general procedures for reactions on halogenated heterocycles.

-

- Discussion forum providing insights into related syntheses.

-

- Details a Sandmeyer-type reaction for converting an aminopyridine to a chloropyridine.

-

- Commercial supplier page for an isomer.

-

- Discusses the utility of a key intermediate in organic synthesis.

-

- Relevant patent on the synthesis of related halogenated heterocycles.

-

- Product information for a related building block.

-

- Product information for a related building block.

-

- Review article discussing the synthesis and functionalization of substituted pyridines.

-

- Describes hydrolysis of an ester to a carboxylic acid, a relevant transformation.

-

- PubChem entry for a key intermediate, providing physical and safety data.

Sources

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: 5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Its unique substitution pattern on the pyridine ring provides a versatile scaffold for the synthesis of complex molecules. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic considerations, characterization techniques, key applications, and essential safety protocols. This document is intended for researchers, synthetic chemists, and professionals in drug discovery and material science who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

5-Bromo-3-chloropyridine-2-carboxylic acid, also known as 5-Bromo-3-chloropicolinic acid, is a disubstituted pyridine derivative. The presence of a carboxylic acid group at the 2-position, along with chloro and bromo substituents at the 3- and 5-positions respectively, makes it a highly functionalized and reactive intermediate for further chemical modification.

1.1. Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-Bromo-3-chloropyridine-2-carboxylic acid |

| Alternate Name | 5-Bromo-3-chloropicolinic acid[1] |

| CAS Number | 1189513-51-6[1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂[1][2] |

| Molecular Weight | 236.45 g/mol [1][2][4] |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)O)Cl)Br |

| InChI Key | FQIUCPGDKPXSLL-UHFFFAOYSA-N |

1.2. Physicochemical Data

The physical properties of this compound are characteristic of a stable, solid organic acid. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | White to light yellow solid/powder | [2][5] |

| Melting Point | 157-159 °C | [2] |

| Boiling Point (Predicted) | 322.3 ± 42.0 °C | [2] |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [2] |

| LogP | 2.19570 | [2] |

| Solubility | Soluble in some organic solvents like methanol and dimethylformamide. | [6] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be complex, often requiring multi-step sequences to achieve the desired regiochemistry.[7] While specific, validated routes for 5-Bromo-3-chloropyridine-2-carboxylic acid are not extensively published in peer-reviewed journals, a plausible and efficient pathway can be designed based on established transformations in pyridine chemistry.[8][9]

2.1. Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-chloropyridine-2-carbonitrile. The rationale is to first establish the bromo and carboxylic acid functionalities through bromination and subsequent hydrolysis.

Caption: Proposed two-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure derived from analogous chemical transformations. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Electrophilic Bromination of 3-Chloropyridine-2-carbonitrile

-

Causality: The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, performing the reaction in a strong acid like sulfuric acid protonates the ring nitrogen, further deactivating it but also making the conditions suitable for a powerful brominating agent. N-Bromosuccinimide (NBS) is selected as the bromine source. The chloro and cyano groups are meta-directing; therefore, bromination is expected to occur at the C5 position, which is the least deactivated position available for electrophilic attack.

-

Methodology:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 3-chloropyridine-2-carbonitrile (1.0 eq). Stir until fully dissolved.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate (5-Bromo-3-chloropyridine-2-carbonitrile) is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

-

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The nitrile is protonated, making it susceptible to nucleophilic attack by water. A subsequent series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed under the harsh conditions to the desired carboxylic acid.

-

Methodology:

-

Combine the crude 5-Bromo-3-chloropyridine-2-carbonitrile from the previous step with a 1:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Monitor the disappearance of the intermediate amide by TLC or HPLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

The white precipitate of 5-Bromo-3-chloropyridine-2-carboxylic acid is collected by vacuum filtration.

-

The product is washed with copious amounts of cold water until the washings are neutral to pH paper.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal should appear as a doublet due to ortho-coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected, one for each carbon atom in the molecule, including the carboxylic acid carbon which would appear significantly downfield.

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Applications in Research and Development

The utility of 5-Bromo-3-chloropyridine-2-carboxylic acid stems from its role as a versatile building block. The three distinct functional groups—carboxylic acid, chloro, and bromo—can be selectively targeted in subsequent reactions.

Caption: Key application areas for the title compound.

4.1. Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs.[10] This compound serves as a key intermediate for creating more complex molecules.[5] The carboxylic acid can be converted to amides, esters, or other functional groups. The bromine and chlorine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse compound libraries for screening against biological targets.

4.2. Agrochemicals

Similar to its role in pharmaceuticals, this molecule is a valuable precursor for developing new agrochemicals like herbicides and fungicides.[11] The specific halogenation pattern can be crucial for tuning the biological activity and physicochemical properties of the final active ingredient.

Safety, Handling, and Storage

Proper handling of 5-Bromo-3-chloropyridine-2-carboxylic acid is essential to ensure laboratory safety.

5.1. GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

| H315 | Causes skin irritation.[12][13] | |

| H319 | Causes serious eye irritation.[12][13] | |

| H335 | May cause respiratory irritation.[13] |

Note: Some sources also indicate potential harm if swallowed or in contact with skin.[13]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

5.3. Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

-

5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - Europe PMC. [Link]

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

-

3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5) - Xinchem. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. SDS of 5-Bromo-3-chloropyridine-2-carboxylic acid, Safety Data Sheets, CAS 1189513-51-6 - chemBlink [chemblink.com]

- 4. scbt.com [scbt.com]

- 5. innospk.com [innospk.com]

- 6. China 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS# 1189513-50-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to 5-Bromo-3-chloropyridine-2-carboxylic acid

An In-depth Safety and Handling Protocol for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Carboxylic Acid

5-Bromo-3-chloropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring, offers multiple reaction sites for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, ensuring its effective and safe utilization in research and development settings.

Physicochemical Properties: A Snapshot

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and use in experimental design. The key properties of 5-Bromo-3-chloropyridine-2-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1189513-51-6 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [1][3] |

| Appearance | White solid | [2] |

| Melting Point | 157-159°C | [2] |

| Boiling Point | 322.3±42.0 °C (Predicted) | [2] |

| Density | 1.917±0.06 g/cm³ (Predicted) | [2] |

Hazard Identification and GHS Classification

While a comprehensive toxicological profile for 5-Bromo-3-chloropyridine-2-carboxylic acid is not fully established, data from structurally similar compounds and available safety data sheets indicate that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion or skin contact.

GHS Hazard Statements (Inferred from related compounds):

The following flowchart outlines the initial hazard assessment upon receiving 5-Bromo-3-chloropyridine-2-carboxylic acid in a laboratory setting.

Caption: Initial Hazard Assessment Workflow

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 5-Bromo-3-chloropyridine-2-carboxylic acid to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the minimum required PPE for handling this compound.

Caption: Essential Personal Protective Equipment

Engineering Controls

-

Ventilation: Always handle 5-Bromo-3-chloropyridine-2-carboxylic acid in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]

Handling Procedures

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10]

-

Minimize Dust Generation: As a solid, handle the compound carefully to avoid creating dust.

-

Grounding: Keep the product and any empty containers away from heat and sources of ignition.[5][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][10]

-

Temperature: For long-term storage, refrigeration is recommended.[10]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5][6][10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical advice if skin irritation persists.[5][6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[6][10]

Spill and Leak Response

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[5][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, and hydrogen chloride gas.[5][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

5-Bromo-3-chloropyridine-2-carboxylic acid is a valuable reagent for chemical synthesis. A comprehensive understanding of its potential hazards and strict adherence to the safety protocols outlined in this guide are essential for its safe handling and use in a research and development environment. By prioritizing safety through proper PPE, engineering controls, and emergency preparedness, researchers can confidently and responsibly leverage the synthetic utility of this compound.

References

-

PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779. [Link]

-

PubChem. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433. [Link]

Sources

- 1. SDS of 5-Bromo-3-chloropyridine-2-carboxylic acid, Safety Data Sheets, CAS 1189513-51-6 - chemBlink [chemblink.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

solubility of 5-Bromo-3-chloropyridine-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-chloropyridine-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-3-chloropyridine-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes the foundational knowledge and experimental protocols necessary to conduct such assessments in a laboratory setting.

Introduction to 5-Bromo-3-chloropyridine-2-carboxylic Acid

5-Bromo-3-chloropyridine-2-carboxylic acid, also known as 5-bromo-3-chloropicolinic acid, is a halogenated pyridine derivative with significant potential in medicinal chemistry.[1] Its structural features, including the pyridine ring, a carboxylic acid group, and halogen substituents, make it a versatile building block for the synthesis of novel therapeutic agents. Understanding its solubility is paramount for its effective use in various stages of drug discovery and development, from reaction chemistry to formulation.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1189513-51-6 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 157-159°C | [2] |

| Predicted LogP | 2.19570 | [2] |

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-bromo-3-chloropyridine-2-carboxylic acid, several structural features influence its interaction with organic solvents:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen).[3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Halogen Substituents (Br and Cl): The bromo and chloro groups increase the molecular weight and size, which can reduce solubility. They also add to the molecule's overall polarity.

-

Aromatic System: The pyridine ring can engage in π-π stacking interactions with aromatic solvents.

Based on these features, the solubility of 5-bromo-3-chloropyridine-2-carboxylic acid is expected to be highest in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic ring. Solubility in polar protic solvents is also anticipated to be significant due to hydrogen bonding. In contrast, its solubility in non-polar solvents is likely to be limited.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar functional groups. A related compound, 3-bromo-5-chloro-2-pyridine carboxylic acid, is noted to be soluble in methanol and dimethylformamide.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid group and the pyridine nitrogen. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Moderate polarity and hydrogen bond accepting ability, but lacks a hydrogen bond donor. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can engage in dipole-dipole interactions, but are not strong hydrogen bonding partners. |

| Aromatic | Toluene, Benzene | Low | Can engage in π-π stacking, but the high polarity of the carboxylic acid group limits solubility. |

| Non-polar | Hexanes, Heptane | Very Low | Intermolecular forces are significantly different, leading to poor solvation. |

Note: This table presents predictions and should be confirmed by experimental validation.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

5-Bromo-3-chloropyridine-2-carboxylic acid

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-bromo-3-chloropyridine-2-carboxylic acid to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 5-bromo-3-chloropyridine-2-carboxylic acid in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original undiluted sample, taking into account the dilution factor.

-

The resulting concentration represents the solubility of 5-bromo-3-chloropyridine-2-carboxylic acid in the tested solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility Measurements

-

Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant temperature throughout the experiment.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility. Use high-purity materials for accurate results.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous systems will be highly pH-dependent.

Conclusion

This guide provides a framework for understanding and determining the solubility of 5-bromo-3-chloropyridine-2-carboxylic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.

References

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-5-chloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources